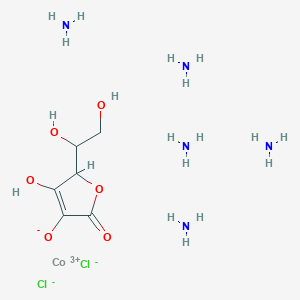![molecular formula C8H8N4O3 B1167185 Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 124738-76-7](/img/structure/B1167185.png)
Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C16H16N4O3 . It has a molecular weight of 312.33 . It appears as a crystal or powder that is white to pale yellow red in color .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 82.6±0.5 cm3 . The compound has 7 H bond acceptors and 4 H bond donors . It has 5 freely rotating bonds . The polar surface area of the compound is 110 Å2 . The compound has a polarizability of 32.8±0.5 10-24 cm3 . The surface tension of the compound is 58.7±7.0 dyne/cm . The molar volume of the compound is 215.7±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications : A study by Gangjee et al. (2005) synthesized derivatives of Methyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showing significant antitumor activity. This highlights the compound's potential in cancer therapy.
Synthesis of Bioactive Compounds : Research by Okamoto et al. (1986) involved the synthesis of analogues of cadeguomycin, demonstrating the utility of this compound in creating novel biologically active molecules.
Development of Nonclassical Antifolates : In a study by Gangjee et al. (1999), derivatives of this compound were designed as nonclassical antifolate inhibitors of thymidylate synthase, further emphasizing its potential in medicinal chemistry.
Synthesis of Novel Heterocyclic Systems : The work by Kappe and Roschger (1989) explored the reactions of derivatives of this compound, leading to the formation of various novel heterocyclic systems.
Radiolabeled Compound Synthesis : Pathak and Montgomery (1993) developed a method for synthesizing a radiolabeled compound starting from a derivative of this compound, useful in biological studies (Pathak & Montgomery, 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-7(14)3-2-10-5-4(3)6(13)12-8(9)11-5/h2H,1H3,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMUCIMKGKBUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[2.2.1]heptan-2-yl)-5-ethoxy-1H-1,2,3-triazole](/img/structure/B1167120.png)
